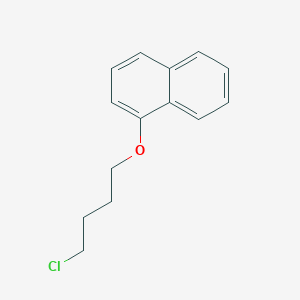

4-(1-Naphthyloxy)butyl chloride

Description

4-(1-Naphthyloxy)butyl chloride (C₁₄H₁₃ClO) is an alkyl chloride derivative featuring a naphthyloxy group attached to a four-carbon chain. This compound is characterized by its aromatic 1-naphthyl moiety linked via an ether oxygen to a butyl chloride group.

Properties

Molecular Formula |

C14H15ClO |

|---|---|

Molecular Weight |

234.72 g/mol |

IUPAC Name |

1-(4-chlorobutoxy)naphthalene |

InChI |

InChI=1S/C14H15ClO/c15-10-3-4-11-16-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2 |

InChI Key |

GXEHIFSMADCVIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Propranolol Hydrochloride (C₁₆H₂₁NO₂·HCl)

- Structure: A β-blocker with a 1-naphthyloxy group connected to a propanolamine backbone and a hydrochloride salt .

- Key Differences: The chloride in propranolol is part of a hydrochloride salt (Cl⁻ counterion), whereas 4-(1-Naphthyloxy)butyl chloride contains a covalent C-Cl bond. Propranolol’s propanolamine chain includes secondary alcohol and amine groups, enabling hydrogen bonding and receptor interactions, unlike the simpler butyl chain in the target compound.

- Applications: Propranolol is a well-established antihypertensive and anxiolytic agent, highlighting the pharmacological relevance of naphthyloxy motifs in drug design .

4-(4-Phenylbutoxy)benzoyl Chloride (C₁₇H₁₇ClO₂)

- Structure : An acyl chloride with a phenylbutoxy group attached to a benzoyl core .

- Key Differences: Functional Group: The target compound is an alkyl chloride, while this analog is an acyl chloride (R-CO-Cl), which is more reactive in nucleophilic substitution or acylation reactions.

- Applications : Used in patented pharmaceutical syntheses, suggesting utility as a reactive intermediate for coupling reactions .

Piperazinium and Tetrahydroisoquinoline Derivatives

- Structures: : A piperazinium-quinazolinone hybrid with a butyl spacer . : A tetrahydroisoquinoline-chloride with a cyclohexane-carboxamide group .

- Key Differences :

- Chloride Role : Both compounds feature Cl⁻ as counterions, unlike the covalent chloride in 4-(1-Naphthyloxy)butyl chloride.

- Biological Activity : These derivatives exhibit 5-HT1A/5-HT2A receptor binding and anxiolytic activity, emphasizing the importance of flexible alkyl spacers (e.g., butyl chains) in aligning pharmacophores for receptor interaction .

Structural and Functional Comparison Table

Research Findings and Implications

- Reactivity : The covalent C-Cl bond in 4-(1-Naphthyloxy)butyl chloride likely confers higher stability compared to ionic chlorides but lower reactivity than acyl chlorides. This positions it as a versatile alkylating agent.

- Pharmacological Potential: Structural analogs (e.g., piperazinium derivatives) demonstrate that butyl spacers enhance ligand-receptor alignment, suggesting that 4-(1-Naphthyloxy)butyl chloride could serve as a precursor for serotonin receptor modulators .

- Synthetic Utility : Similar to 4-(4-phenylbutoxy)benzoyl chloride, the target compound may act as a building block for coupling reactions, particularly in attaching naphthyloxy motifs to larger molecules .

Preparation Methods

Thionyl Chloride (SOCl₂) Method

The most widely employed method for synthesizing 4-(1-naphthyloxy)butyl chloride involves the chlorination of 4-(1-naphthyloxy)butanol using thionyl chloride. This reaction proceeds via a two-step mechanism: initial formation of a chlorosulfite intermediate, followed by nucleophilic displacement by chloride (Figure 1).

Reaction Conditions:

-

Molar Ratio: A 1:1.2 stoichiometry of alcohol to SOCl₂ ensures complete conversion, with excess SOCl₂ acting as both reagent and solvent.

-

Temperature: Reflux conditions (70–80°C) in anhydrous dichloromethane or toluene accelerate the reaction, typically completing within 4–6 hours.

-

Catalysis: Pyridine (10 mol%) is often added to neutralize HCl, minimizing side reactions such as carbocation formation or elimination.

Workup:

The crude product is purified via fractional distillation under reduced pressure (45–50°C at 15 mmHg), yielding 80–85% of the target chloride. Residual SOCl₂ is removed by washing with cold sodium bicarbonate.

Mechanistic Insights:

The reaction’s success hinges on the alcohol’s nucleophilicity and steric accessibility. Primary alcohols like 4-(1-naphthyloxy)butanol favor SN2 pathways, ensuring retention of configuration at the chiral center (if present).

Hydrochloric Acid (HCl) Method

Gaseous HCl in anhydrous ether or tetrahydrofuran (THF) provides an alternative chlorination route, though it is less efficient for primary alcohols.

Reaction Conditions:

-

HCl Delivery: Slow bubbling of HCl gas into a cooled (0–5°C) solution of 4-(1-naphthyloxy)butanol minimizes exothermic side reactions.

-

Activation: Zinc chloride (ZnCl₂, 5 mol%) acts as a Lewis acid, polarizing the hydroxyl group and facilitating nucleophilic attack.

Yield and Limitations:

Yields rarely exceed 60–65% due to competing elimination pathways, particularly at elevated temperatures. This method is less favored for large-scale synthesis.

Alkylation of 1-Naphthol with 1,4-Dichlorobutane

Direct alkylation of 1-naphthol using 1,4-dichlorobutane under basic conditions offers a one-pot route to 4-(1-naphthyloxy)butyl chloride (Figure 2).

Reaction Protocol:

-

Base Selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) deprotonates 1-naphthol, enhancing nucleophilicity.

-

Alkylation: 1,4-Dichlorobutane is added dropwise at 60°C, with stirring for 12–18 hours.

-

Selectivity: The reaction preferentially substitutes the less hindered terminal chloride, yielding 4-(1-naphthyloxy)butyl chloride alongside 1-(4-chlorobutoxy)naphthalene as a minor byproduct.

Optimization:

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) improve ionic dissociation, increasing reaction rates.

-

Temperature Control: Maintaining temperatures below 70°C suppresses polyalkylation.

Yield: 70–75% after column chromatography (hexane:ethyl acetate, 8:2).

Comparative Analysis of Methodologies

| Parameter | SOCl₂ Method | HCl Method | Alkylation Method |

|---|---|---|---|

| Yield | 80–85% | 60–65% | 70–75% |

| Reaction Time | 4–6 h | 8–12 h | 12–18 h |

| Byproducts | Minimal | Elimination | Isomeric chlorides |

| Scalability | High | Low | Moderate |

| Cost Efficiency | Moderate | Low | High |

Key Findings:

-

The SOCl₂ method achieves superior yields and scalability, making it ideal for industrial applications.

-

Alkylation bypasses the need for pre-synthesized alcohols but requires stringent control over regioselectivity.

Side Reactions and Mitigation Strategies

Elimination Pathways

E1 or E2 elimination competes in acidic or high-temperature conditions, producing 1-(but-3-en-1-yloxy)naphthalene. Strategies include:

Hydrolysis

Residual moisture hydrolyzes the chloride to 4-(1-naphthyloxy)butanol. Anhydrous conditions and molecular sieves are critical.

Industrial-Scale Production Considerations

Continuous-flow reactors enhance the SOCl₂ method’s efficiency by improving heat dissipation and mixing. A typical setup involves:

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 4-(1-Naphthyloxy)butyl chloride with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 1-naphthol reacts with 4-chlorobutanol under alkaline conditions. Catalytic acid (e.g., H₂SO₄) or phase-transfer catalysts may enhance reaction efficiency. Purification typically involves fractional distillation or column chromatography using non-polar solvents (e.g., hexane/ethyl acetate). Slow crystallization from a 1-propanol:acetone (2:1) mixture has been effective for analogous chlorinated compounds to isolate high-purity crystals .

Q. How can researchers characterize the structural integrity of 4-(1-Naphthyloxy)butyl chloride?

- Methodological Answer : Use NMR (¹H and ¹³C) to confirm the naphthyloxy group and butyl chloride backbone. IR spectroscopy identifies C-Cl (550–850 cm⁻¹) and aromatic C-O-C (1200–1250 cm⁻¹) stretches. Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., m/z ~218 for [M⁺]). For crystalline samples, preliminary X-ray diffraction screening is recommended, though amorphous forms may require alternative techniques like powder XRD .

Q. What solvent systems are effective for recrystallizing 4-(1-Naphthyloxy)butyl chloride?

- Methodological Answer : Mixed solvents like ethanol/acetone or 1-propanol/acetone (2:1 v/v) are ideal for slow evaporation, promoting ordered crystal growth. For compounds prone to glass formation, incremental cooling (e.g., from 40°C to 4°C over 24 hours) improves crystallinity. Solvent polarity should balance solubility and hydrogen-bonding potential to stabilize the lattice .

Advanced Research Questions

Q. What crystallographic strategies resolve challenges in obtaining high-quality single crystals of 4-(1-Naphthyloxy)butyl chloride?

- Methodological Answer : Due to its flexible butyl chain and bulky naphthyl group, crystal growth is often hindered. Use seeding with microcrystals from analogous structures (e.g., 4-phenoxybutyl chloride) to nucleate ordered lattices. Synchrotron radiation can enhance diffraction resolution for low-symmetry crystals. Hydrogen-bonding networks, as seen in related chloride salts (e.g., Cl⁻···N interactions), stabilize the lattice .

Q. How does the conformational flexibility of the butyl chain impact the compound’s bioactivity as a receptor ligand?

- Methodological Answer : Molecular dynamics simulations reveal that the butyl spacer adopts gauche or anti conformations, affecting binding to targets like 5-HT₁A receptors. Docking studies with rigid analogs (e.g., tetrahydroisoquinoline chlorides) suggest that a semi-planar naphthyloxy group optimizes π-π stacking with receptor pockets. Experimental validation via radioligand displacement assays can quantify affinity .

Q. What computational models predict the reactivity of 4-(1-Naphthyloxy)butyl chloride in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculates the electrophilicity of the chloride group, with solvation models (e.g., COSMO-RS) accounting for solvent polarity. Transition-state analysis identifies steric hindrance from the naphthyl group as a rate-limiting factor. Compare with experimental kinetics (e.g., SN2 reactions with amines) to validate predictions .

Safety and Handling

Q. What safety protocols are critical when handling 4-(1-Naphthyloxy)butyl chloride in laboratory settings?

- Methodological Answer : Use impermeable gloves (nitrile or neoprene) and sealed goggles to prevent skin/eye contact. Work under fume hoods with HEPA filters to avoid inhalation. Neutralize spills with sodium bicarbonate, and store in airtight containers at 4°C. Waste disposal must follow EPA guidelines for chlorinated organics .

Data Contradictions and Validation

- Crystallization Challenges : notes that slow evaporation in 1-propanol:acetone yields crystals, while other studies report amorphous forms. Researchers should test multiple solvent ratios and use seeding to address variability .

- Biological Activity : Structural analogs show conflicting receptor affinities (e.g., 5-HT₁A vs. 5-HT₂A). Radioligand assays with standardized protocols (e.g., competitive binding at 25°C) are essential to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.